molecular formula C9H9BrO2 B135554 Methyl 4-(bromomethyl)benzoate CAS No. 2417-72-3

Methyl 4-(bromomethyl)benzoate

Cat. No. B135554
CAS RN: 2417-72-3
M. Wt: 229.07 g/mol
InChI Key: NLWBJPPMPLPZIE-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)benzoate is a chemical compound that is part of a broader class of bromomethyl-substituted benzenes. These compounds are characterized by the presence of a bromomethyl group attached to a benzene ring which is further substituted with a benzoate ester group. The presence of the bromomethyl group makes these compounds versatile intermediates in organic synthesis, as they can participate in various chemical reactions due to the reactivity of the bromine atom.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes can be elucidated using various spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure, harmonic vibrational frequencies, and NMR chemical shifts . The crystal structures of these compounds can exhibit different types of interactions, such as Br···Br, C-H···Br, and π···π interactions, which contribute to the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

Bromomethyl-substituted benzenes can undergo various chemical reactions due to the presence of the reactive bromomethyl group. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . The bromomethyl group can also participate in nucleophilic substitution reactions, as seen in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which can react with nucleophiles like dimethyl malonate and methyl acetoacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzenes can vary depending on the specific substituents and the overall molecular structure. For instance, a series of methyl 4-(4-alkoxystyryl)benzoates exhibited liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds was found to increase with the length of the alkoxy chain . The solubility and reactivity of these compounds can be influenced by the presence of substituents, which can also affect their potential applications in materials science and organic synthesis.

Scientific Research Applications

Optimized Synthesis Methods

  • Methyl 4-(bromomethyl)benzoate has been synthesized through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, resulting in a yield of 90.5% (Bi Yun-mei, 2012).

Crystalline Structure Studies

  • The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and similar compounds have been analyzed to understand their two-dimensional architectures formed by C—H⋯O hydrogen bonds and other interactions (P. A. Suchetan et al., 2016).

Application in Liquid Crystal Production

Liquid Crystal Synthesis

  • Methyl 4-(bromomethyl)benzoate has been used in the synthesis of liquid crystal compounds. For instance, its reaction with triphenylphosphine led to the creation of active quaternary phosphonium salts used in the Wittig reaction to produce high-yield liquid crystals (Maw‐Ling Wang et al., 2007).

Optimization and Kinetic Studies in Liquid Crystal Synthesis

  • The synthesis of methyl {4-[4-(nonyloxy)-styryl]} benzoate, a liquid crystal intermediate, was significantly enhanced using an active reagent in the Wittig reaction. Detailed kinetic studies and the investigation of reaction conditions were conducted to optimize the reaction process and increase the yield of liquid crystal products (Maw‐Ling Wang et al., 2008).

Advanced Chemical Reactions and Synthesis

Complex Reactions and Intermediate Formation

  • Methyl 4-(bromomethyl)benzoate has been involved in complex chemical reactions, acting as an intermediate in the synthesis of various compounds. For instance, its reaction with dichloroindium hydride in the presence of other hydrides led to a range of products, showcasing its versatility in organic synthesis (Rachel Snelling et al., 2015).

Fluorescence and Mesomorphic Properties

  • The compound has been synthesized and studied for its liquid crystalline and fluorescence properties, highlighting its potential applications in advanced materials science (Khushi Muhammad et al., 2016).

Safety And Hazards

Methyl 4-(bromomethyl)benzoate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Methyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents . It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . These areas could be potential future directions for research and development.

properties

IUPAC Name

methyl 4-(bromomethyl)benzoate
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InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBJPPMPLPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4049406
Record name Methyl 4-(bromomethyl)benzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-(bromomethyl)benzoate

CAS RN

2417-72-3
Record name Methyl 4-(bromomethyl)benzoate
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Record name Methyl 4-(bromomethyl)benzoate
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Record name Methyl 4-(bromomethyl)benzoate
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Record name Benzoic acid, 4-(bromomethyl)-, methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 1.0 eq of 4-(bromomethyl)benzoic acid in 20 ml of methanol and 50 ml of toluene; was added dropwise 2.05 eq of trimethylsilyldiazomethane while stirring at room temperature. The reaction was titrated until a persistant pale yellow color existed from the addition of excess trimethylsilyldiazo- methane. Let stir at room temperature for 1 hr to insure the complete evolution of N2. Thin layer chromatography in 1:1 hexane:ethyl acetate indicated the disappearance of starting material and the appearance of desired ester with an Rf of 0.7.
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Synthesis routes and methods II

Procedure details

Methyl 4-methylbenzoate 3 (2.9 g, 19.3 mmol) was dissolved in tetrachloromethane (CCl4, 20 mL) at room temperature. N-bromosuccinimide (NBS, 3.5 g, 19.0 mmol) and benzoyl peroxide (BPO, 0.26 g, 1.9 mmol) was added. The resulting mixture was stirred at reflux for 5 hr, then cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried with anhydrous sodium sulfate and condensed under vacuum. The residue was purified by silica gel chromatography (petrol ether:ethyl acetate=50:1 to 10:1) to get a white solid of methyl 4-(bromomethyl)benzoate (4.3 g, 97%), LC-MS (ESI) m/z 230 [M+1]+.
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Synthesis routes and methods III

Procedure details

To a suspension of 150 g of methyl p-toluate and 195.5 g of NBS in CCl4 (1.67 L) under N2 at 50° C. was added portion wise over 30 min, solid benzoyl peroxide (5.0 g). There was no exothermic reaction observed. After heating for 2 hours at 50° C., the yellow solution was heated at 65° C. for 6 hrs. There was still some unreacted starting material. The suspension was stirred overnight at 65° C. After cooling to room temperature (r.t), the precipitate formed was filtered off and washed with 150 mL of CCl4 and the filtrate was concentrated to afford a yellow oil that solidified on standing. The title compound, containing a small fraction of starting material was used in the next step without further purification.
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Synthesis routes and methods IV

Procedure details

A solution of 15.0 g (0.1 mole) of methyl 4-methylbenzoate in 150 ml of carbon tetrachloride was stirred and heated to reflux with a 350 watt tungsten lamp. A solution of 16.0 g (0.1 mole) of bromine in 150 ml of carbon tetrachloride was added over 3 minutes by an addition funnel. The colorless reaction mixture was evaporated to give 22.03 g (97% yield) of the title compound as colorless prisms.
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Synthesis routes and methods V

Procedure details

Intermediate 1 was prepared as shown in Scheme 2. Esterification of 4-bromomethylbenzoic acid 4 (25 grams) was carried out in refluxing methanol (500 ml) in the presence of concentrated H2SO4 (5 ml) to yield methyl 4-bromomethylbenzoate 5. TLC (thin layer chromatography) monitoring of the reaction mixture showed formation, over time, of a side-product (about 15-20%), which according to 1H-NMR analysis, was identified as methyl 4-methoxymethylbenzoate. The mixture of methyl 4-bromomethylbenzoate 5 and the side-product (4.56 grams; 1 equiv) was reacted with commercially available 4-boc-aminopiperidine 6 (Aldrich™) (4.0 grams) in 100 ml of DCM or 100 ml of methanol in the presence-of potassium carbonate (4.14 grams; 1.5 equiv) at room temperature to yield compound 7. Reaction in methanol afforded compound 7, as identified by 1H NMR, in 72% yield compared to 57% obtained with DCM.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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